molecular formula C45H76O2 B10854078 Cholesteryl Linoleate-d11

Cholesteryl Linoleate-d11

Cat. No.: B10854078
M. Wt: 660.1 g/mol
InChI Key: NAACPBBQTFFYQB-QEZOUDLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl Linoleate-d11 is a deuterated form of cholesteryl linoleate, a cholesterol ester. It is used as an internal standard for the quantification of cholesteryl linoleate by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This compound is significant in lipid research, particularly in the study of cardiovascular diseases and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl Linoleate-d11 is synthesized by esterifying deuterated linoleic acid (linoleic acid-d11) with cholesterol. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated linoleic acid and cholesterol, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl Linoleate-d11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholesteryl Linoleate-d11 is widely used in scientific research, including:

Mechanism of Action

Cholesteryl Linoleate-d11 acts as a stable isotope-labeled internal standard, allowing for accurate quantification of cholesteryl linoleate in complex biological matrices. It mimics the behavior of natural cholesteryl linoleate in analytical procedures, ensuring precise measurement. The compound is incorporated into lipoproteins and undergoes similar metabolic pathways as its non-deuterated counterpart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesteryl Linoleate-d11 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry-based quantification. This labeling allows for differentiation from endogenous compounds, leading to more accurate and reliable analytical results .

Properties

Molecular Formula

C45H76O2

Molecular Weight

660.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2,9D2,10D2

InChI Key

NAACPBBQTFFYQB-QEZOUDLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.